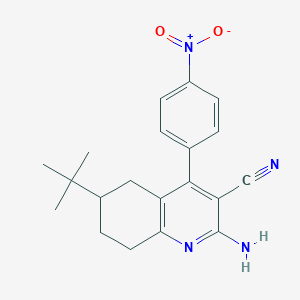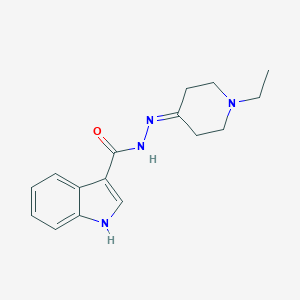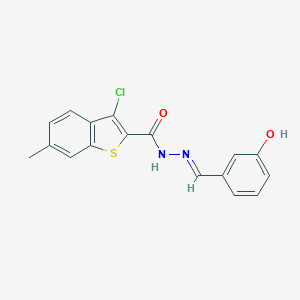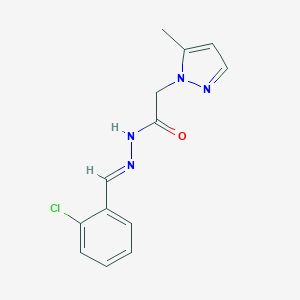
3-(4-tert-butylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)-N-(4,5-dihydrothiazol-2-yl)-2-propenamide is an olefinic compound. It derives from a cinnamic acid.
Scientific Research Applications
Catalytic Asymmetric Cycloaddition
Acrylamides like 3-(4-tert-butylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide have been utilized in asymmetric [3+2] cycloaddition reactions. These reactions, catalyzed by dipeptide-derived phosphines, result in regiospecific annulation products with moderate enantioselectivities. This application is significant in synthesizing cyclopentene derivatives with potential pharmaceutical applications (Han, Wang, Zhong, & Lu, 2011).
Chiral Stationary Phases in Chromatography
Enantiopure acrylamide derivatives have been synthesized and used to prepare chiral stationary phases (CSPs) for high-performance liquid chromatography. These CSPs are capable of separating various racemic compounds, indicating their potential in analytical and preparative chromatography for pharmaceuticals (Tian et al., 2010).
Polymer Synthesis and Characterization
Acrylamide derivatives are used in the synthesis of optically active polyacrylamides. The stereoregularity of these polymers influences their chiroptical properties and chiral recognition, essential for applications in material science and enantioselective processes (Lu et al., 2010).
RAFT Polymerization
The reversible addition-fragmentation chain transfer (RAFT) polymerization of acrylamide derivatives like N-acryloylmorpholine demonstrates controlled synthesis of polymers with specific molecular weights and low polydispersity indices. This method is crucial in designing polymers with precise properties for various industrial applications (Favier et al., 2002).
Synthesis of Organic Sensitizers for Solar Cells
Organic sensitizers, which include acrylamide derivatives, have been engineered for solar cell applications. These compounds exhibit high incident photon to current conversion efficiency when anchored onto TiO2 film, highlighting their potential in developing efficient and cost-effective solar energy solutions (Kim et al., 2006).
Development of Therapeutic Agents
Acrylamide derivatives are synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds show promise as potential anticancer agents due to their ability to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells (Kamal et al., 2014).
properties
Product Name |
3-(4-tert-butylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide |
|---|---|
Molecular Formula |
C16H20N2OS |
Molecular Weight |
288.4g/mol |
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H20N2OS/c1-16(2,3)13-7-4-12(5-8-13)6-9-14(19)18-15-17-10-11-20-15/h4-9H,10-11H2,1-3H3,(H,17,18,19)/b9-6+ |
InChI Key |
MKBNQMCQEMJHFS-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NCCS2 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-{4-nitrophenyl}acetamide](/img/structure/B443339.png)
![2-ethoxy-N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B443340.png)


![N-(2,6-dichlorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B443345.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B443347.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide](/img/structure/B443349.png)
![N-(3-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B443352.png)
![4-bromo-N'-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B443356.png)

![(4E)-5-amino-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B443358.png)

![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B443362.png)